

# physical properties of Methyl 4-nitrobenzoate

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## Compound of Interest

Compound Name: Methyl 4-nitrobenzoate

Cat. No.: B188774

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## An In-depth Technical Guide on the Physical Properties of Methyl 4-nitrobenzoate

This technical guide provides a comprehensive overview of the core physical properties of **Methyl 4-nitrobenzoate**, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental protocols for property determination, and includes a visualization of the relationships between the compound's structure and its physical characteristics.

## Core Physical and Chemical Properties

**Methyl 4-nitrobenzoate** (CAS No: 619-50-1) is an organic compound that appears as a white to pale yellow crystalline solid at room temperature.[1][2][3] Its molecular structure, featuring a benzene ring substituted by a nitro group and a methyl ester group, dictates its physical and chemical behavior.[1]

## General Properties

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	[4][5][6]
Molecular Weight	181.15 g/mol	[4][5][6]
Appearance	White to pale yellow crystalline powder/solid	[1][2][3][4]
Odor	Faint, characteristic ester-like or sweet odor	[1]

## Thermodynamic Properties

Property	Value	Source(s)
Melting Point	94-96 °C	[2][4][7][8]
Boiling Point	314.24 °C (rough estimate)	[4]
Flash Point	94-96 °C	[4]

## Physicochemical Properties

Property	Value	Source(s)
Density	1.4283 g/cm <sup>3</sup> (rough estimate)	[4]
Solubility	Sparingly soluble in water.	[1][4][6]
	Soluble in methanol, ethanol, acetone, and ether.	

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **Methyl 4-nitrobenzoate**.

## NMR Spectroscopy

Spectrum	Solvent	Chemical Shifts ( $\delta$ ) in ppm	Source(s)
<sup>1</sup> H NMR	CDCl <sub>3</sub>	8.30 (d, J = 8.6 Hz, 2H), 8.21 (d, J = 8.6 Hz, 2H), 3.98 (s, 3H)	[9]
<sup>13</sup> C NMR	CDCl <sub>3</sub>	165.0, 150.5, 135.4, 130.7, 123.5, 52.7	[9]

## Infrared (IR) Spectroscopy

Technique	Key Absorption Bands (cm <sup>-1</sup> )	Assignment	Source(s)
KBr Pellet / CHCl <sub>3</sub>	1719 - 1727	C=O stretch (ester)	[9][10]
1525 - 1536	Asymmetric NO <sub>2</sub> stretch	[9][10]	
1348 - 1350	Symmetric NO <sub>2</sub> stretch	[9][10]	
~3000	Aromatic C-H stretch	[11]	
1607 - 1618	Aromatic C=C stretch	[9]	
1271 - 1298	C-O stretch (ester)	[9]	

## Experimental Protocols

Detailed methodologies for determining the key physical properties of **Methyl 4-nitrobenzoate** are outlined below.

### Melting Point Determination (Capillary Method)

This protocol describes the determination of a substance's melting point range using a Mel-Temp apparatus or a Thiele tube.[12] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube with heating oil)
- Capillary tubes (sealed at one end)
- Thermometer
- **Methyl 4-nitrobenzoate** sample, finely powdered
- Mortar and pestle

#### Procedure:

- **Sample Preparation:** Place a small amount of dry **Methyl 4-nitrobenzoate** on a clean, dry surface. Crush the solid into a fine powder using a spatula or mortar and pestle.[\[12\]](#)[\[13\]](#)
- **Capillary Loading:** Push the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the powder down into the bottom of the tube to a height of 1-2 mm.[\[13\]](#)[\[14\]](#)
- **Apparatus Setup:**
  - **Mel-Temp:** Insert the capillary tube into one of the sample slots. Ensure the thermometer is correctly placed in its well.
  - **Thiele Tube:** Attach the capillary tube to the thermometer using a rubber band or thread, aligning the sample with the thermometer bulb. Immerse the setup in the oil bath of the Thiele tube, ensuring the rubber band is above the oil level.[\[12\]](#)
- **Heating:** Begin heating the apparatus. For an unknown compound, a rapid initial heating can determine an approximate melting point. For a known substance, heat slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[\[12\]](#)
- **Observation and Recording:** Record the temperature (T1) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[\[13\]](#)
- **Reporting:** The melting point is reported as the range from T1 to T2.

## Infrared (IR) Spectroscopy (Thin Solid Film Method)

This protocol is suitable for obtaining the IR spectrum of a solid compound that is soluble in a volatile solvent.[\[15\]](#)

#### Apparatus and Materials:

- Fourier Transform Infrared (FTIR) Spectrometer
- Salt plates (e.g., NaCl or KBr), stored in a desiccator

- **Methyl 4-nitrobenzoate** sample
- Volatile solvent (e.g., methylene chloride or acetone)
- Pipette or dropper
- Beaker or small vial

#### Procedure:

- **Sample Preparation:** Dissolve approximately 50 mg of **Methyl 4-nitrobenzoate** in a few drops of a suitable volatile solvent in a small beaker or vial.[\[15\]](#)
- **Film Casting:** Using a pipette, place one or two drops of the resulting solution onto the surface of a clean, dry salt plate.[\[15\]](#)
- **Solvent Evaporation:** Allow the solvent to evaporate completely, which will leave a thin, solid film of the compound on the plate. If the resulting film is too thin (leading to weak absorption peaks), add another drop of the solution and let it evaporate.[\[15\]](#)
- **Spectrum Acquisition:** Place the salt plate into the sample holder of the FTIR spectrometer.
- **Analysis:** Run the spectrum. The resulting plot of transmittance versus wavenumber will show absorption bands characteristic of the compound's functional groups.
- **Cleaning:** After analysis, clean the salt plate thoroughly with a dry solvent (like acetone) and return it to the desiccator.[\[15\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

This protocol provides a general method for preparing a sample for NMR analysis.

#### Apparatus and Materials:

- NMR Spectrometer
- NMR tube (5 mm)

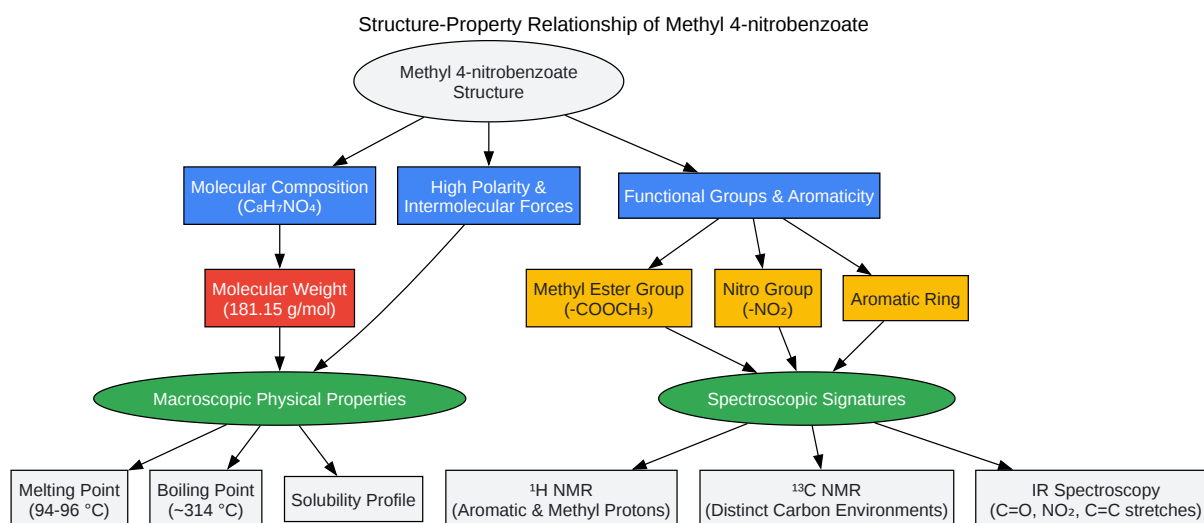
- Deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ )
- **Methyl 4-nitrobenzoate** sample
- Pipette
- Vial

#### Procedure:

- Sample Preparation: Weigh and dissolve 5-20 mg of **Methyl 4-nitrobenzoate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a small vial. The solvent choice is critical as it must dissolve the compound and not interfere with the resulting spectrum.<sup>[16]</sup>
- Transfer: Transfer the solution into a clean, dry NMR tube using a pipette.
- Instrument Setup: Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer's probe.
- Spectrum Acquisition: The instrument is then tuned, and the magnetic field is "shimmed" to optimize homogeneity. The appropriate NMR experiment (e.g.,  $^1\text{H}$ ,  $^{13}\text{C}$ ) is run to acquire the spectrum.
- Data Processing: The resulting Free Induction Decay (FID) signal is Fourier-transformed to produce the final NMR spectrum, which is then phased and baseline-corrected for analysis.

## Structure-Property Relationships

The physical properties of **Methyl 4-nitrobenzoate** are a direct consequence of its molecular structure. The diagram below illustrates these fundamental relationships.



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### Structure-Property Relationship Diagram

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